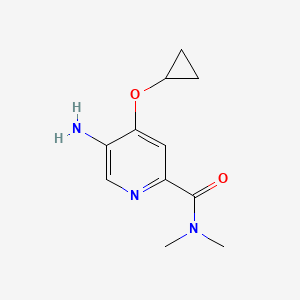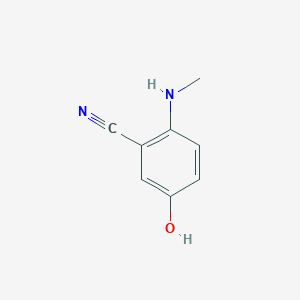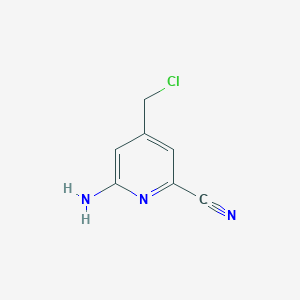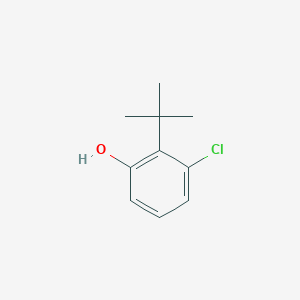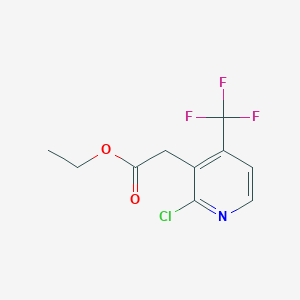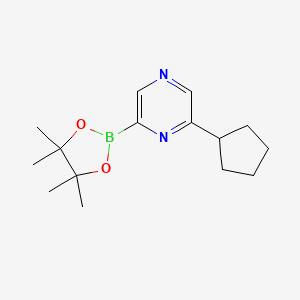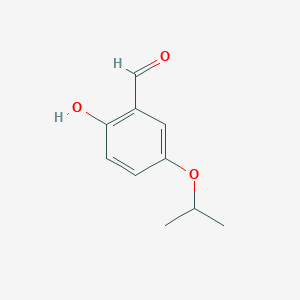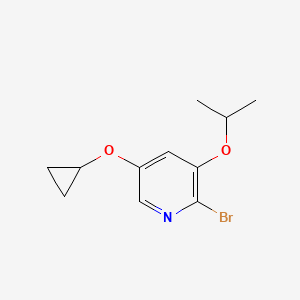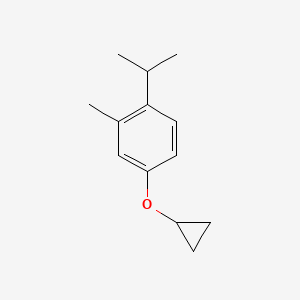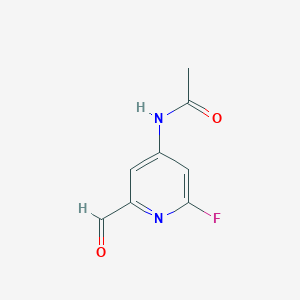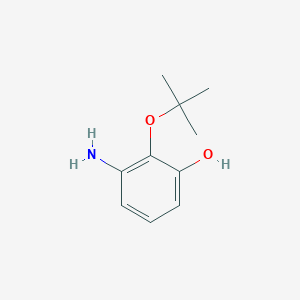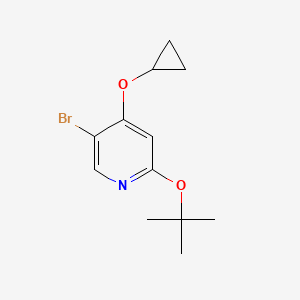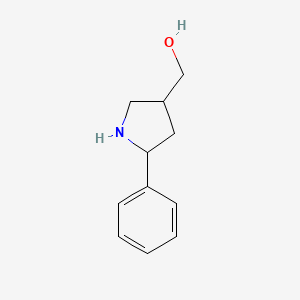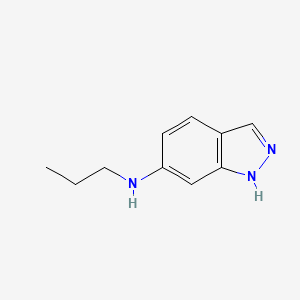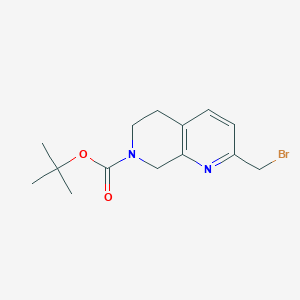
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and a naphthyridine ring. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves the bromination of a precursor naphthyridine compound followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to facilitate the bromination step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and thiourea for thiol substitution. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide compound, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The naphthyridine ring can also engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl bromoacetate: Similar in structure due to the presence of a tert-butyl group and a bromine atom, but differs in the backbone structure.
2-Bromo-2-methylpropane: Shares the tert-butyl and bromine functionalities but lacks the naphthyridine ring.
Propriétés
Formule moléculaire |
C14H19BrN2O2 |
|---|---|
Poids moléculaire |
327.22 g/mol |
Nom IUPAC |
tert-butyl 2-(bromomethyl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-11(8-15)16-12(10)9-17/h4-5H,6-9H2,1-3H3 |
Clé InChI |
SBSHOOGOUQJZDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


